Topotecan-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

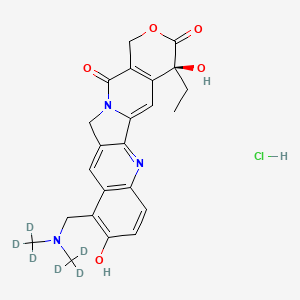

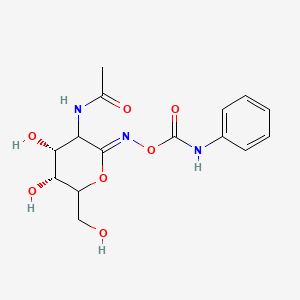

Topotecan-d6 Hydrochloride is a semi-synthetic derivative of camptothecin with antineoplastic activity . It is a chemotherapeutic agent medication that is a topoisomerase inhibitor . It is a synthetic, water-soluble analog of the natural chemical compound camptothecin .

Synthesis Analysis

Topotecan is encapsulated in nanoliposomes with pegylation on the surface resulting in long-circulating stealth liposomes . Nanoliposomes are remotely loaded with topotecan by a transmembrane gradient method . A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of topotecan hydrochloride .Molecular Structure Analysis

The molecular formula of Topotecan-d6 Hydrochloride is C23H18D6ClN3O5 . The unique structural feature of topotecan is a pH-dependent lactone ring-opening/closing reversible reaction .Chemical Reactions Analysis

Topotecan undergoes a unique structural feature, a pH-dependent lactone ring-opening/closing reversible reaction . Ionization of topotecan with phosphate ion forms a gel-like structure which locks the topotecan inside the liposome .Physical And Chemical Properties Analysis

Physico-chemical properties including parameters such as solubility, pH, pKa, polymorphism, partition coefficient and melting point have been adequately studied . Topotecan hydrochloride is hygroscopic .Aplicaciones Científicas De Investigación

Oncology Research

Topotecan-d6 Hydrochloride: is primarily used in the treatment of various types of cancer. It has shown significant antitumor activity, particularly in small-cell lung cancer (SCLC) patients . The compound is a topoisomerase 1 inhibitor, interfering with DNA replication and cell division in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of Topotecan-d6 Hydrochloride has been extensively studied. Research has compared different administration routes, such as oral, intravenous, and subcutaneous, to understand its bioavailability and systemic exposure . These studies are crucial for optimizing dosage forms and administration schedules for better therapeutic outcomes.

Drug Delivery Systems

Innovative drug delivery systems for Topotecan-d6 Hydrochloride are being developed to improve its therapeutic efficacy. Studies have explored the formulation of solid lipid nanoparticles and inclusion complexes to enhance its stability and controlled release . These advancements could lead to more effective and patient-friendly chemotherapy options.

Clinical Trials

Topotecan-d6 Hydrochloride: has been the subject of numerous clinical trials to evaluate its efficacy and safety. Trials have investigated its use in combination with other drugs to treat conditions like small cell lung cancer and ovarian cancer . These studies help in establishing the drug’s role in current and future therapeutic protocols.

Molecular Biology

The molecular mechanisms of Topotecan-d6 Hydrochloride -induced cell death have been elucidated through gene expression analysis. Research has shown that the drug can generate reactive free radicals, leading to oxidative stress and tumor cell death . Understanding these mechanisms can lead to the development of more targeted cancer therapies.

Analytical Chemistry

Analytical methods for quantifying Topotecan-d6 Hydrochloride in biological fluids and pharmaceutical preparations have been developed and validated. High-performance liquid chromatography (HPLC) methods are used to ensure the quality and consistency of the drug during manufacturing and post-administration monitoring .

Mecanismo De Acción

Target of Action

Topotecan-d6 Hydrochloride primarily targets an enzyme called topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain and facilitating the separation and repair of DNA strands during cell division .

Mode of Action

Topotecan-d6 Hydrochloride interacts with its target, topoisomerase I, by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand . This interaction results in the accumulation of single-strand DNA breaks . The compound exerts its cytotoxic effects during the S-phase of DNA synthesis .

Pharmacokinetics

The pharmacokinetics of Topotecan-d6 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed into tissues extensively . It undergoes metabolism in the liver, with a relatively small amount being metabolized to an active metabolite, N-demethyltopotecan . The compound is excreted through both biliary and renal routes . The clearance of Topotecan-d6 Hydrochloride is influenced by renal function, with reduced clearance observed in patients with renal impairment .

Result of Action

The result of Topotecan-d6 Hydrochloride’s action at the molecular level is the induction of DNA damage, which leads to cell death . At the cellular level, the compound’s action results in the death of rapidly growing cells, including cancer cells .

Action Environment

The action, efficacy, and stability of Topotecan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the extent of prior myelosuppressive chemotherapy and renal function can affect the risk of hematologic toxicities associated with the compound . Furthermore, the compound’s stability and action can be enhanced upon encapsulation in liposomes, which can prevent hydrolysis in the physiological environment .

Safety and Hazards

Propiedades

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Topotecan-d6 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)